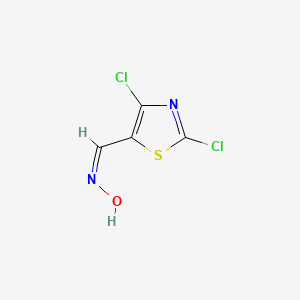
N4-Benzyl-3'-O-t-butyldiMethylsilyl-5'-O-(4,4'-diMethoxytrityl)cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine is a complex chemical compound featuring benzyl, t-butyldimethylsilyl, and dimethoxytrityl groups attached to a cytidine molecule. This compound is often used in the field of nucleoside chemistry and has applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine typically involves multiple steps of organic synthesis The process begins with the protection of the hydroxyl groups of cytidine using t-butyldimethylsilyl chlorideThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cytidine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of modified nucleosides .
Applications De Recherche Scientifique
N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The benzyl and dimethoxytrityl groups provide steric hindrance, affecting the compound’s interaction with enzymes and other molecular targets. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Similar in structure but lacks the t-butyldimethylsilyl group.
N4-Benzyl-2’,3’-di-O-(t-butyldimethylsilyl)-5’-O-(4,4’-dimethoxytrityl)-N4-methylcytidine: Contains additional silyl groups and a methyl group at the N4 position.
Uniqueness
N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine is unique due to its specific combination of protective groups, which makes it particularly useful in nucleoside chemistry. The presence of the t-butyldimethylsilyl and dimethoxytrityl groups provides enhanced stability and selectivity in various chemical reactions .
Propriétés
Formule moléculaire |
C43H51N3O7Si |
|---|---|
Poids moléculaire |
750.0 g/mol |
Nom IUPAC |
4-(benzylamino)-1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C43H51N3O7Si/c1-42(2,3)54(6,7)53-39-36(52-40(38(39)47)46-27-26-37(45-41(46)48)44-28-30-14-10-8-11-15-30)29-51-43(31-16-12-9-13-17-31,32-18-22-34(49-4)23-19-32)33-20-24-35(50-5)25-21-33/h8-27,36,38-40,47H,28-29H2,1-7H3,(H,44,45,48)/t36-,38-,39-,40-/m1/s1 |
Clé InChI |
BMGDHPHQWLRISW-BAYOHDFESA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=CC(=NC2=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4-dichlorophenoxy)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097115.png)

![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14097128.png)
![9-benzyl-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14097131.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097140.png)
![1-[(3-Fluorophenyl)methyl]-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B14097142.png)
![2-Butyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097147.png)

![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097160.png)


![N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14097175.png)

